molecular formula C14H14F3N3O4 B1417158 Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate CAS No. 477854-35-6

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate

Cat. No. B1417158
CAS RN: 477854-35-6
M. Wt: 345.27 g/mol
InChI Key: RKIKHRPTRHWBJV-UHFFFAOYSA-N
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Description

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate is a chemical compound with the molecular formula C14H14F3N3O4. It is also known as Carbamic acid, [1,3-dioxo-2-[[3-(trifluoromethyl)phenyl]hydrazono]butyl]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H14F3N3O4. It contains a carbamate group (N-CO-O), a trifluoromethyl group (CF3), and a hydrazone group (N-N=C). The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Pharmaceuticals: Anticancer Properties

Compounds with the trifluoromethyl group, such as the one , have been studied for their potential anticancer properties. The trifluoromethyl group is known to enhance the biological activity of pharmaceuticals . Research has shown that certain compounds with this group can inhibit cell proliferation and induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs .

Agrochemicals: Pesticide Development

The trifluoromethyl phenyl group is significant in the development of agrochemicals. It can contribute to the creation of pesticides that are more effective and have a longer duration of action. This is due to the group’s ability to resist degradation in the environment, thus providing sustained protection against pests .

Material Science: Polymer Modification

In material science, the incorporation of trifluoromethyl groups into polymers can result in materials with improved properties, such as increased thermal stability and chemical resistance. This makes them suitable for use in a variety of applications, from coatings to advanced composite materials .

Organic Synthesis: Radical Trifluoromethylation

The compound can be used in radical trifluoromethylation reactions. This process is crucial for introducing the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties, making them useful for a range of applications .

Medicinal Chemistry: Drug Design

The trifluoromethyl group is a common feature in many FDA-approved drugs. Its presence in a compound can influence the drug’s metabolic stability, distribution, and binding affinity to its target. Therefore, the compound being analyzed could serve as a key intermediate in the design and synthesis of new drugs .

Environmental Science: Pollution Monitoring

Compounds with the trifluoromethyl group can be used as markers or tracers in environmental monitoring. Their stability and distinct chemical signature allow for the tracking of pollution sources and the study of environmental degradation processes .

Mechanism of Action

Safety and Hazards

The specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Its potential uses would depend on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

ethyl N-[3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKHRPTRHWBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate
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Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate

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